(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile
Description
(2Z)-2-(Chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile is a substituted acrylonitrile derivative characterized by a Z-configuration double bond, a chloroacetyl group, a 4-fluorophenyl ring, and a morpholine moiety. Its molecular formula is C₁₅H₁₃ClFN₂O₂, with an average molecular mass of 313.73 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chloroacetyl (-COCH₂Cl) and nitrile (-CN) groups, as well as the electron-donating morpholine ring.
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c16-9-14(20)13(10-18)15(19-5-7-21-8-6-19)11-1-3-12(17)4-2-11/h1-4H,5-9H2/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRSLBHOBSHBY-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chloroacetyl intermediate: This step involves the reaction of chloroacetyl chloride with an appropriate base to form the chloroacetyl intermediate.
Introduction of the fluorophenyl group: The chloroacetyl intermediate is then reacted with a fluorophenyl compound under controlled conditions to introduce the fluorophenyl group.
Formation of the morpholinylacrylonitrile moiety: The final step involves the reaction of the intermediate with morpholine and acrylonitrile to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.
Chemical Reactions Analysis
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The acrylonitrile moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that (2Z)-2-(Chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile exhibits significant anticancer properties. The National Cancer Institute (NCI) has evaluated its efficacy against various cancer cell lines, revealing promising results:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.53 | 45.80 |
| HeLa (Cervical Cancer) | 10.00 | 40.00 |
These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
Antibacterial Properties
The compound has also shown potential antibacterial activity by targeting bacterial enzymes involved in critical metabolic pathways. It disrupts processes such as DNA replication and protein synthesis, leading to bacterial cell death .
Neuropharmacological Studies
Preliminary research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: Anticancer Screening
A study conducted by the NCI assessed the compound's activity across a panel of sixty cancer cell lines, utilizing a single-dose assay protocol. The results indicated that the compound effectively inhibited cell growth in several lines, particularly those associated with lung and breast cancers .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that the compound interacts with specific molecular targets within bacterial cells, leading to a disruption of essential functions. This was evidenced through biochemical assays demonstrating its effects on enzyme activity .
Mechanism of Action
The mechanism of action of (2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to certain targets, while the morpholinylacrylonitrile moiety can participate in various chemical interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The chloroacetyl group in the target compound enhances electrophilicity at the α-carbon compared to the thiazole-containing analogs, which exhibit resonance stabilization .
- Aromatic Substitution : The 4-fluorophenyl group is common in agrochemicals (e.g., Epoxiconazole, a triazole fungicide with fluorophenyl groups ), but its combination with morpholine here may improve solubility and metabolic stability relative to thiazole derivatives.
- Heterocyclic Moieties : Morpholine’s oxygen atom provides hydrogen-bonding capacity, whereas thiazole rings (as in analogs ) introduce sulfur-based π-interactions, affecting binding affinity in biological targets.
Physicochemical Properties
- Solubility : The morpholine ring likely increases water solubility compared to analogs with nitro (logP ~2.5) or methoxy groups (logP ~3.1) .
- Reactivity : The chloroacetyl group facilitates nucleophilic substitution (e.g., with amines or thiols), a feature absent in the hydroxy/methoxy-substituted analog .
Biological Activity
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H14ClFN2O2
- Molecular Weight : 300.74 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that this compound has antibacterial properties, making it a candidate for further development into antibiotic agents.
- Anticancer Potential : Investigations have indicated that the compound may inhibit cancer cell proliferation, particularly in non-small cell lung cancer models.
- Neuroprotective Effects : Some studies have hinted at potential neuroprotective activity, suggesting it might be beneficial in neurodegenerative diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell growth.
- Cell Cycle Interference : It may disrupt the cell cycle in cancer cells, leading to apoptosis.
- Signal Pathway Modulation : The compound could interact with signaling pathways that regulate apoptosis and cell survival.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential as an antimicrobial agent.
Anticancer Research
In vitro studies using non-small cell lung cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound induces apoptosis through mitochondrial pathways.
Neuroprotection
Research exploring the neuroprotective effects of the compound found that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in preventing neurodegeneration.
Q & A
Q. How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
Q. What experimental approaches mitigate challenges in stereochemical control during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones).
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) in Pd-mediated couplings.
- Crystallization-Driven Resolution : Use solvent mixtures (e.g., ethyl acetate/hexane) to isolate the (Z)-isomer () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
